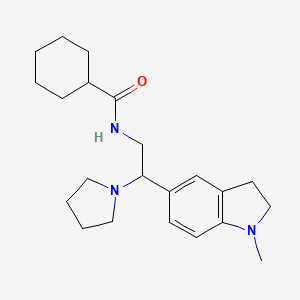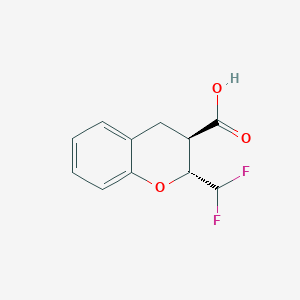![molecular formula C13H16N2O B2776917 1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide CAS No. 2093630-74-9](/img/structure/B2776917.png)
1,3-Dihydrospiro[indene-2,3'-pyrrolidine]-1'-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide: is a heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound is a spirocyclic derivative of indene and pyrrolidine, which are two significant classes of organic compounds. The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest for various research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where an azomethine ylide is generated in situ and reacts with a suitable dipolarophile. This reaction is often catalyzed by metal salts such as silver acetate (AgOAc) and conducted under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Applications De Recherche Scientifique
Chemistry: In chemistry, 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: In biology, this compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and therapeutic potential .
Medicine: In medicine, 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide is explored for its potential as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development .
Industry: In industry, this compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science, such as the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This interaction can affect various biological pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-2’,5’-dione: This compound shares a similar spirocyclic structure but differs in its functional groups, leading to different chemical and biological properties.
Dispiro[indene-2,3’-pyrrolidine-2’,3’‘-indole]-1,2’‘(1’'H,3H)-dione: This compound has an additional spirocyclic ring, which may enhance its biological activity.
Uniqueness: 1,3-Dihydrospiro[indene-2,3’-pyrrolidine]-1’-carboxamide is unique due to its specific spirocyclic structure and functional groups. This uniqueness allows it to interact with molecular targets in ways that similar compounds cannot, making it a valuable compound for research and development.
Propriétés
IUPAC Name |
spiro[1,3-dihydroindene-2,3'-pyrrolidine]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c14-12(16)15-6-5-13(9-15)7-10-3-1-2-4-11(10)8-13/h1-4H,5-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSXWNAJQSBNUCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC3=CC=CC=C3C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-chloro-6-fluorobenzyl)-3-(4-fluorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2776834.png)
![4-[4-(benzenesulfonyl)piperazin-1-yl]-6-ethoxy-2-methylpyrimidine](/img/structure/B2776835.png)
![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(3,4-dimethoxyphenethyl)acetamide oxalate](/img/structure/B2776837.png)
![N-(3-chloro-4-fluorophenyl)-1-[(3-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2776838.png)
![2-{[2-(Methylsulfanyl)phenoxy]methyl}oxirane](/img/structure/B2776839.png)
![5-[(4-methoxyphenyl)amino]-2-{5-[(2-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B2776840.png)



![2-cyclohexyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}acetamide](/img/structure/B2776846.png)
![ethyl 2-[(2Z)-2-[(4-phenoxybenzoyl)imino]-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2776848.png)
![6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2776850.png)
![N-{4-[4-(naphthalene-2-amido)phenyl]-1,3-thiazol-2-yl}naphthalene-2-carboxamide](/img/structure/B2776855.png)
![1,5-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2776856.png)
